Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a thieno[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a cyano group, a carboxylate ester, and a thieno[3,4-d]pyrimidine ring, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate thieno[3,4-d]pyrimidine derivatives with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like ethanol, followed by heating to promote cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The cyano group and thieno[3,4-d]pyrimidine ring are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but with a pyran ring instead of a thieno[3,4-d]pyrimidine core.
Ethyl 3,3-diaminoacrylate: Shares the cyano and ester functional groups but differs in the core structure.
Uniqueness
Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is unique due to its thieno[3,4-d]pyrimidine core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and advanced materials .
Properties
IUPAC Name |
ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-4-19-13(18)11-10-9(7(2)20-11)12(17)16(6-5-14)8(3)15-10/h4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMTIGMMMRPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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